molecular formula C25H17F3N4O2S4 B11515538 2-(1,3-benzothiazol-2-ylsulfanyl)-N-{2-[(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide

2-(1,3-benzothiazol-2-ylsulfanyl)-N-{2-[(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide

Cat. No.: B11515538
M. Wt: 590.7 g/mol
InChI Key: ULHNTWMFCCUFOP-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-ylsulfanyl)-N-{2-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide is a complex organic compound that features a benzothiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-{2-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide typically involves multi-step organic reactionsThe final steps involve the coupling of the trifluoromethylphenyl carbamoyl moiety and the acetamide group under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow chemistry, and stringent quality control measures to ensure high purity and yield .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(1,3-Benzothiazol-2-ylsulfanyl)-N-{2-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide has several research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes and signaling pathways. It targets molecular pathways involved in cell proliferation and apoptosis, making it a candidate for anti-cancer research. The trifluoromethyl group enhances its binding affinity to target proteins, thereby increasing its efficacy .

Comparison with Similar Compounds

  • 2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-(4-(methylsulfanyl)benzylidene)acetohydrazide
  • 2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-(2,3-dimethoxybenzylidene)acetohydrazide

Uniqueness: The presence of the trifluoromethylphenyl carbamoyl moiety in 2-(1,3-benzothiazol-2-ylsulfanyl)-N-{2-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide distinguishes it from similar compounds. This group enhances its chemical stability and biological activity, making it a more potent candidate for various applications .

Properties

Molecular Formula

C25H17F3N4O2S4

Molecular Weight

590.7 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[2-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3-benzothiazol-6-yl]acetamide

InChI

InChI=1S/C25H17F3N4O2S4/c26-25(27,28)15-5-1-2-6-16(15)30-22(34)13-36-24-32-18-10-9-14(11-20(18)38-24)29-21(33)12-35-23-31-17-7-3-4-8-19(17)37-23/h1-11H,12-13H2,(H,29,33)(H,30,34)

InChI Key

ULHNTWMFCCUFOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)CSC4=NC5=CC=CC=C5S4

Origin of Product

United States

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